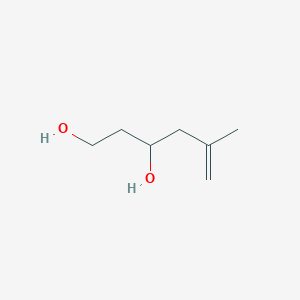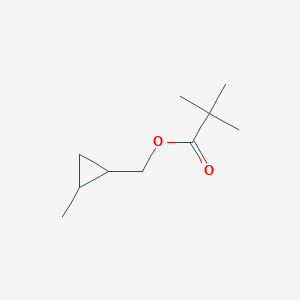![molecular formula C14H19NO5 B14348321 Ethyl 2-methyl-4-[(4-nitrophenyl)methoxy]butanoate CAS No. 92585-28-9](/img/structure/B14348321.png)
Ethyl 2-methyl-4-[(4-nitrophenyl)methoxy]butanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-methyl-4-[(4-nitrophenyl)methoxy]butanoate is an organic compound that belongs to the class of esters Esters are commonly known for their pleasant fragrances and are widely used in the flavor and fragrance industry
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-methyl-4-[(4-nitrophenyl)methoxy]butanoate typically involves the esterification of 2-methyl-4-[(4-nitrophenyl)methoxy]butanoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the process.
Types of Reactions:
Oxidation: The nitrophenyl group can undergo oxidation reactions, leading to the formation of nitro derivatives.
Reduction: Reduction of the nitro group can yield amino derivatives, which can be further functionalized.
Substitution: The ester group can participate in nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or alcohols under basic or acidic conditions.
Major Products:
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted esters depending on the nucleophile used.
科学的研究の応用
Ethyl 2-methyl-4-[(4-nitrophenyl)methoxy]butanoate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of Ethyl 2-methyl-4-[(4-nitrophenyl)methoxy]butanoate largely depends on its interaction with biological targets. The nitrophenyl group can interact with enzymes and proteins, potentially inhibiting their activity. The ester group can undergo hydrolysis, releasing the active acid form, which can further interact with cellular components.
類似化合物との比較
Ethyl 4-nitrobenzoate: Similar in structure but lacks the 2-methyl and butanoate groups.
Methyl 4-nitrophenylacetate: Similar nitrophenyl group but different ester and alkyl chain.
Ethyl 2-methyl-4-[(4-aminophenyl)methoxy]butanoate: Similar structure but with an amino group instead of a nitro group.
Uniqueness: Ethyl 2-methyl-4-[(4-nitrophenyl)methoxy]butanoate is unique due to the combination of the nitrophenyl group and the specific ester structure, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
特性
CAS番号 |
92585-28-9 |
|---|---|
分子式 |
C14H19NO5 |
分子量 |
281.30 g/mol |
IUPAC名 |
ethyl 2-methyl-4-[(4-nitrophenyl)methoxy]butanoate |
InChI |
InChI=1S/C14H19NO5/c1-3-20-14(16)11(2)8-9-19-10-12-4-6-13(7-5-12)15(17)18/h4-7,11H,3,8-10H2,1-2H3 |
InChIキー |
XQKCYUXULGQZBQ-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C(C)CCOCC1=CC=C(C=C1)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-Ethenyl-4-(ethylsulfanyl)-2lambda~6~-thiabicyclo[3.2.0]heptane-2,2-dione](/img/structure/B14348243.png)
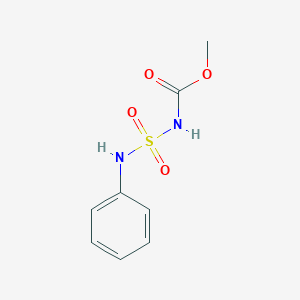
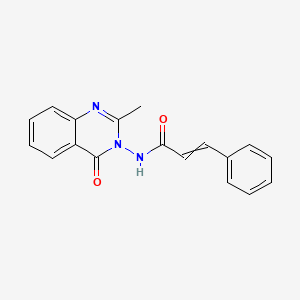
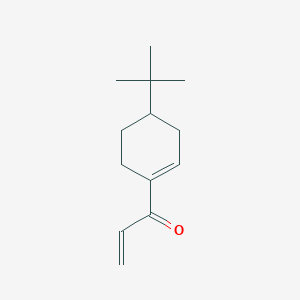
![1,1-Dichloro-2-{[(2,3,3-triiodoprop-2-en-1-yl)oxy]methyl}cyclopropane](/img/structure/B14348278.png)
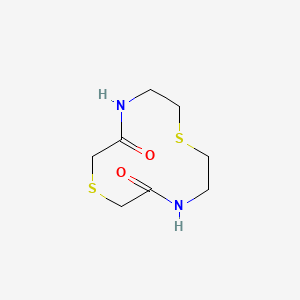
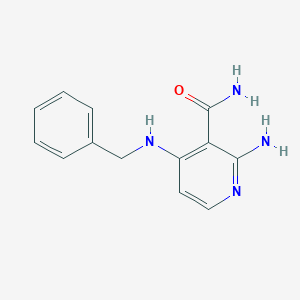
![N-[6-Amino-2-(methylsulfanyl)-4-oxo-1,4-dihydropyrimidin-5-yl]-4-nitrobenzene-1-sulfonamide](/img/structure/B14348292.png)
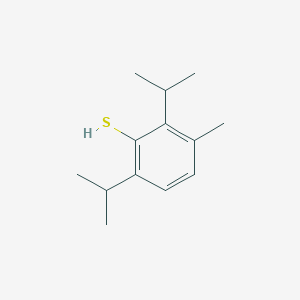
![2-(4-{4-[(2H-1,3-Benzodioxol-5-yl)oxy]butyl}piperazin-1-yl)pyrazine](/img/structure/B14348301.png)
![Pyrimido[1,2-b]indazole, 3-cyclohexyl-](/img/structure/B14348314.png)

